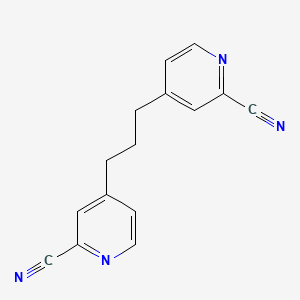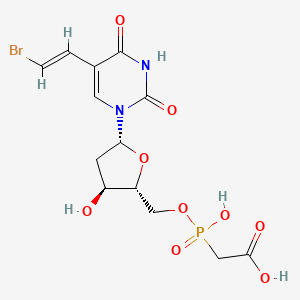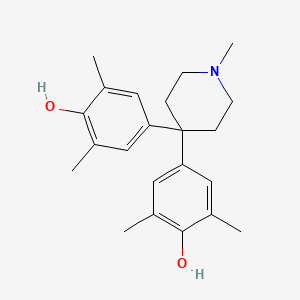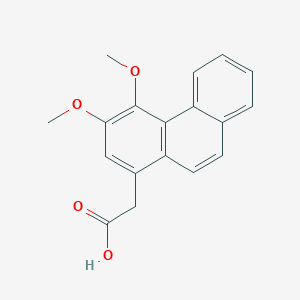
1-Dodecanone, 1-(3-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dodecanone, 1-(3-methylphenyl)- is an organic compound with the molecular formula C19H30O It is a derivative of dodecanone, where a 3-methylphenyl group is attached to the first carbon of the dodecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanone, 1-(3-methylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses dodecanoyl chloride and 3-methylbenzene (m-xylene) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 1-Dodecanone, 1-(3-methylphenyl)- can be achieved through continuous flow reactors that allow for better control of reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Dodecanone, 1-(3-methylphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1-Dodecanone, 1-(3-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Dodecanone, 1-(3-methylphenyl)- depends on its interaction with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The exact pathways and molecular targets can vary based on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-dodecanone: Similar structure but with a phenyl group instead of a 3-methylphenyl group.
1-(2-Hydroxy-5-methylphenyl)-1-dodecanone: Contains a hydroxyl group on the aromatic ring.
1-(4-Methylphenyl)-1-dodecanone: Similar structure but with a 4-methylphenyl group.
Uniqueness
1-Dodecanone, 1-(3-methylphenyl)- is unique due to the specific position of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Propiedades
Número CAS |
113809-03-3 |
|---|---|
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)dodecan-1-one |
InChI |
InChI=1S/C19H30O/c1-3-4-5-6-7-8-9-10-11-15-19(20)18-14-12-13-17(2)16-18/h12-14,16H,3-11,15H2,1-2H3 |
Clave InChI |
YQMXDRCQMZPXTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1=CC=CC(=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3,5-Dihydroxybenzoyl)oxy]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14309890.png)


methanone](/img/structure/B14309898.png)

![3-[(Chlorocarbonyl)oxy]-1,1-dimethylpiperidin-1-ium chloride](/img/structure/B14309917.png)

![(5E)-5-[(4-Anilinophenyl)imino]furan-2(5H)-one](/img/structure/B14309932.png)



![5-Decyl-2-[4-(2-propoxypropoxy)phenyl]pyrimidine](/img/structure/B14309971.png)


